Cas no 68344-37-6 (Octahydro-indolizine-5-one)

Octahydro-indolizine-5-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O236940-100mg |
Octahydro-indolizine-5-one |
68344-37-6 | 100mg |
$ 230.00 | 2022-06-02 | ||
TRC | O236940-10mg |
Octahydro-indolizine-5-one |
68344-37-6 | 10mg |
$ 50.00 | 2022-06-02 | ||
TRC | O236940-50mg |
Octahydro-indolizine-5-one |
68344-37-6 | 50mg |
$ 135.00 | 2022-06-02 |
Octahydro-indolizine-5-one 関連文献
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
Octahydro-indolizine-5-oneに関する追加情報
Introduction to Octahydro-indolizine-5-one (CAS No. 68344-37-6)
Octahydro-indolizine-5-one, a compound with the chemical identifier CAS No. 68344-37-6, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indolizine class, which is characterized by a bicyclic structure consisting of a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. The presence of the ketone functional group at the 5-position of the indolizine core imparts unique chemical and biological properties, making it a promising candidate for various therapeutic applications.
The structural framework of octahydro-indolizine-5-one allows for diverse modifications, which can be exploited to develop novel pharmacophores. The compound's stability and reactivity under various conditions make it an attractive scaffold for synthetic chemists. Recent advancements in computational chemistry have enabled the prediction of its interaction with biological targets, providing insights into its potential pharmacological effects.
In recent years, there has been a surge in research focused on indolizine derivatives due to their reported bioactivity. Studies have demonstrated that compounds within this class exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. The< strong>5-one moiety in octahydro-indolizine-5-one is particularly noteworthy, as it can participate in hydrogen bonding interactions with biological molecules, potentially enhancing binding affinity and efficacy.
One of the most compelling aspects of octahydro-indolizine-5-one is its potential as a precursor for more complex drug molecules. Researchers have leveraged its structural features to design derivatives with improved pharmacokinetic profiles. For instance, modifications at the 2- and 3-positions of the indolizine ring have been explored to enhance solubility and metabolic stability. These efforts align with the broader goal of developing drugs that are both effective and well-tolerated by patients.
The synthesis of octahydro-indolizine-5-one involves multi-step organic reactions that require precise control over reaction conditions. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Advances in catalytic techniques have also contributed to greener synthesis routes, minimizing waste and hazardous byproducts.
From a biological perspective, octahydro-indolizine-5-one has been investigated for its potential role in modulating various signaling pathways. Preclinical studies have suggested that it may interact with receptors and enzymes involved in pain perception, inflammation, and neurotransmission. These findings are particularly intriguing given the unmet medical needs in these areas. Further research is warranted to elucidate its mechanism of action and therapeutic potential.
The development of novel pharmaceuticals often relies on interdisciplinary collaboration between chemists, biologists, and clinicians. Octahydro-indolizine-5-one serves as an excellent example of how structural innovation can lead to new therapeutic opportunities. Its unique combination of chemical properties makes it a versatile scaffold for drug discovery programs aimed at addressing complex diseases.
In conclusion, octahydro-indolizine-5-one (CAS No. 68344-37-6) represents a significant area of interest in medicinal chemistry. Its structural features, synthetic accessibility, and potential biological activity position it as a valuable compound for further exploration. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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